2,6-diamino-1,7-dihydropurin-8-one
Overview
Description
It is a potent and selective agonist of the farnesoid-X receptor, a nuclear receptor that plays a crucial role in the regulation of bile acid, inflammatory, fibrotic, and metabolic pathways . INT-747 has been developed for the treatment of various liver diseases, including primary biliary cholangitis, non-alcoholic fatty liver disease, and non-alcoholic steatohepatitis .
Preparation Methods
The synthesis of INT-747 involves the chemical modification of chenodeoxycholic acid. . The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to achieve the desired product. Industrial production methods for INT-747 are designed to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
INT-747 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of INT-747 can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
INT-747 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the behavior of bile acid derivatives under various conditions . In biology and medicine, INT-747 is extensively studied for its therapeutic potential in treating liver diseases, metabolic disorders, and inflammatory conditions . It has shown promise in improving insulin sensitivity and reducing liver fibrosis in preclinical and clinical studies . In industry, INT-747 is used in the development of new drugs targeting the farnesoid-X receptor .
Mechanism of Action
The mechanism of action of INT-747 involves its binding to and activation of the farnesoid-X receptor. This activation leads to the suppression of de novo synthesis of bile acids from cholesterol and increases the transport of bile acids out of hepatocytes, thereby reducing hepatic exposure to bile acids . Additionally, activation of the farnesoid-X receptor by INT-747 promotes insulin sensitivity, decreases circulating triglycerides, and reduces hepatic gluconeogenesis and glycogenolysis . These effects contribute to the therapeutic benefits of INT-747 in treating liver diseases and metabolic disorders .
Comparison with Similar Compounds
INT-747 is similar to other bile acid derivatives such as chenodeoxycholic acid and ursodeoxycholic acid. it is unique in its high potency and selectivity for the farnesoid-X receptor . Unlike chenodeoxycholic acid, which is a natural bile acid, INT-747 is a semisynthetic derivative with enhanced pharmacological properties . Ursodeoxycholic acid, another bile acid derivative, is commonly used to treat primary biliary cholangitis, but INT-747 has shown superior efficacy in patients with an inadequate response to ursodeoxycholic acid . Other similar compounds include 6-ethyl-chenodeoxycholic acid and 6-alpha-ethyl-chenodeoxycholic acid, which share structural similarities with INT-747 but differ in their pharmacological profiles .
Properties
IUPAC Name |
2,6-diamino-1,7-dihydropurin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREVGBUCKQNOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=NC(=O)N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=NC(=O)N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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